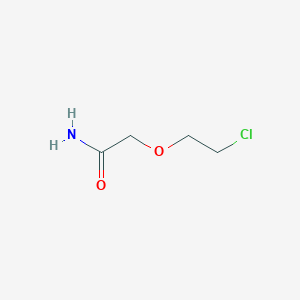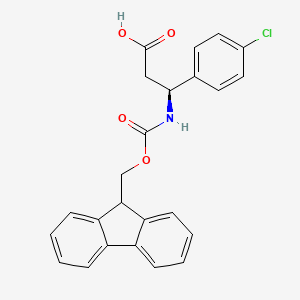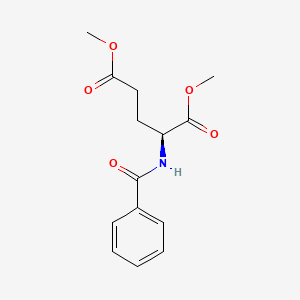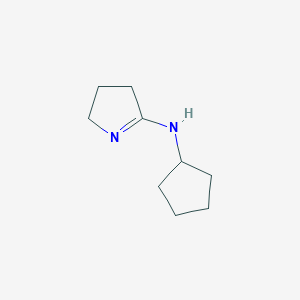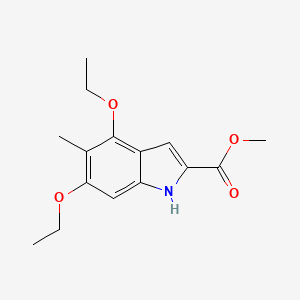
1-(Naphthalen-1-yl)guanidine hydrochloride
Descripción general
Descripción
1-(Naphthalen-1-yl)guanidine hydrochloride is a chemical compound with the CAS Number: 6967-90-4 . It has a molecular weight of 221.69 .
Molecular Structure Analysis
The InChI code for 1-(Naphthalen-1-yl)guanidine hydrochloride is1S/C11H11N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H4,12,13,14);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-(Naphthalen-1-yl)guanidine hydrochloride is a solid compound with a molecular weight of 221.69 .Aplicaciones Científicas De Investigación
Selective Sensing of Metal Ions
- Naphthalene and pyrrole substituted guanidine efficiently distinguish between Cu2+, Hg2+, and Pb2+ ions through various fluorescence responses. This compound acts as a potential probe for detecting CN- ion over other anions, indicating its use in selective ion sensing applications (Panja, Chattopadhyay, & Ghosh, 2017).
Study of Basicity and Proton Sponges
- Research on derivatives of naphthalene-substituted guanidines, like 1,8-bis(dimethylethyleneguanidino)naphthalene and 1,8-bis(tetramethylguanidino)naphthalene, explores their basicity and role as proton sponges. These studies provide insights into the properties of these compounds, which are crucial in understanding their reactivity and interactions in various chemical processes (Raab et al., 2003; Raab, Kipke, Gschwind, & Sundermeyer, 2002).
Catalysis in Chemical Synthesis
- Guanidine hydrochloride is used as a catalyst in the synthesis of specific compounds, demonstrating its role in facilitating chemical reactions. For instance, it has been employed in the efficient synthesis of Naphthoxazinones under solvent-free conditions, showcasing its utility in organic synthesis (Olyaei, Sadeghpour, & Zarnegar, 2013).
Unfolding and Stability of Proteins
- Studies have explored the effects of guanidine hydrochloride on the unfolding and stability of proteins like GroEL from Escherichia coli and human prostatic acid phosphatase. These studies provide valuable insights into protein folding mechanisms and the role of guanidine compounds in modulating these processes (Mizobata & Kawata, 1994; Wójciak, Mazurkiewicz, Bakalova, & Kuciel, 2003).
Proton Accepting Properties and Spectroscopic Studies
- Spectroscopic and semiempirical studies have been conducted on 1,8-bis(tetramethylguanidino)naphthalene, focusing on its proton-accepting properties. These studies enhance our understanding of the chemical characteristics and potential applications of such guanidine compounds (Przybylski et al., 2007).
Applications in Medical Imaging
- Fluorescent derivatives of guanidine compounds, like 1-(1-naphthylmethyl)guanidinium sulfate, have been synthesized and studied for their potential in medical imaging, particularly in targeting and imaging neuroblastoma cells (Hadrich, Berthold, Steckhan, & Bönisch, 1999).
Role in DNA Structures and Bacterial Activity
- Research on guanidine DNA quadruplex structures, including the use of naphthalene diimide ligands, sheds light on the role of these structures in bacteria and their potential as therapeutic targets. This highlights the significance of guanidine compounds in understanding and manipulating bacterial genetics and metabolism (Cebrián et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-naphthalen-1-ylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3.ClH/c12-11(13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H4,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJCQQQTWMTHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482589 | |
| Record name | AGN-PC-0NI8WQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yl)guanidine hydrochloride | |
CAS RN |
6967-90-4 | |
| Record name | NSC20601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0NI8WQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




